(E)-2-Chloro-5-methylnicotinaldehyde oxime

Description

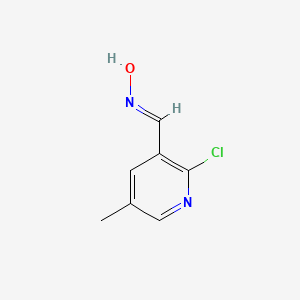

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(NE)-N-[(2-chloro-5-methylpyridin-3-yl)methylidene]hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN2O/c1-5-2-6(4-10-11)7(8)9-3-5/h2-4,11H,1H3/b10-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGXHHVLUUMAQPZ-ONNFQVAWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N=C1)Cl)C=NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(N=C1)Cl)/C=N/O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for E 2 Chloro 5 Methylnicotinaldehyde Oxime

Precursor Synthesis and Derivatization Strategies

The foundation of synthesizing the target oxime lies in the efficient preparation of its key precursors: the aldehyde, 2-Chloro-5-methylnicotinaldehyde, and the hydroxylamine (B1172632) reagent.

The preparation of 2-Chloro-5-methylnicotinaldehyde, also known as 2-chloro-5-methylpyridine-3-carbaldehyde (B1588787), is a critical initial step. Various routes have been developed for the synthesis of the parent compound, 2-chloro-5-methylpyridine (B98176), which serves as a key intermediate.

One common strategy involves the chlorination of 3-methylpyridine (B133936) (β-picoline). scispace.comepo.org For instance, reacting 3-methylpyridine with chlorine gas in a water medium at temperatures between 40-60°C in the presence of a catalyst can yield 2-chloro-5-methylpyridine. scispace.com Another pathway starts from propionaldehyde (B47417) and an acrylic ester, which are condensed to form a 4-formylpentanoate ester. This intermediate is then aminated to produce 5-methyl-3,4-dihydro-2(1H)-pyridone. Subsequent halogenation and dehydrohalogenation steps lead to 2-hydroxy-5-methylpyridine, which is then chlorinated to give 2-chloro-5-methylpyridine. epo.orggoogle.com

Once 2-chloro-5-methylpyridine is obtained, it can be converted to the target aldehyde. A reported method involves the Vilsmeier-Haack formylation. For example, an enamide derived from propionaldehyde can be cyclized under Vilsmeier formylation conditions to generate the 2-chloro-5-methylpyridine-3-carbaldehyde structure. researchgate.net Alternatively, the corresponding 2-chloro-5-methylnicotinic acid, which can be prepared by hydrolysis of its methyl ester, serves as a potential precursor that can be reduced to the aldehyde. prepchem.com

Hydroxylamine (NH₂OH) is the essential reagent for converting the aldehyde to the oxime. byjus.com Due to its instability as a free base, it is typically handled and used in the form of its salts, most commonly hydroxylamine hydrochloride (NH₂OH·HCl) or hydroxylamine sulfate (B86663) ((NH₂OH)₂·H₂SO₄). thieme-connect.comgoogle.com

These salts can be used directly in the oximation reaction, often in the presence of a base to liberate the free hydroxylamine in situ. Classical methods often involve refluxing the carbonyl compound with hydroxylamine hydrochloride in the presence of a base like pyridine (B92270). nih.gov For reactions in non-aqueous media, an alcoholic solution of hydroxylamine can be prepared by reacting solid hydroxylammonium sulfate with an alkali metal hydroxide (B78521) or alkoxide in an alcohol. This reaction produces the desired alcoholic hydroxylamine solution and a solid sulfate by-product, which can be removed by filtration. google.com The resulting solution is substantially free of water and sulfate impurities, making it suitable for various oximation reactions. google.com

Oxime Formation Reactions from Aldehydes and Hydroxylamine

The core transformation in the synthesis is the reaction between 2-Chloro-5-methylnicotinaldehyde and hydroxylamine. This condensation reaction can be performed using various methods, from classical approaches to more advanced catalytic and stereoselective techniques. wikipedia.orgnih.gov

The most fundamental method for preparing oximes is the direct condensation of an aldehyde with hydroxylamine. wikipedia.org This reaction is a well-understood example of a non-enzymatic addition-elimination process. thieme-connect.com The nitrogen atom of hydroxylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. quora.comchemtube3d.com This is followed by a series of proton transfers and the elimination of a water molecule to form the C=N double bond of the oxime. chemtube3d.comkhanacademy.org

Classically, this reaction is carried out by refluxing an alcoholic solution of the aldehyde and hydroxylamine hydrochloride with a base such as pyridine. nih.gov However, this method often requires long reaction times and can be inefficient. nih.gov An alternative approach involves performing the reaction in a weakly acidic medium, which facilitates the dehydration step. byjus.comgoogle.com The pH control is important; a typical range for the conversion of aldehydes to oximes is between pH 4.5 and 8. google.comgoogle.com

Several solid catalysts have proven effective. For example, zinc oxide (ZnO) has been used for the solventless synthesis of aldoximes from aldehydes and hydroxylamine hydrochloride at elevated temperatures (80°C). nih.govorganic-chemistry.org Other metal-based catalysts include copper(II) sulfate (CuSO₄) and bismuth(III) oxide (Bi₂O₃). The CuSO₄-catalyzed reaction is performed by heating a mixture of the aldehyde, hydroxylamine hydrochloride, and the catalyst. thieme-connect.com A solvent-free grinding method using Bi₂O₃ with hydroxylamine hydrochloride at room temperature has also been reported as a rapid and efficient "green chemistry" approach. nih.gov

Non-metallic catalysts and reagents have also been explored. The use of oxalic acid as a catalyst in acetonitrile (B52724) under reflux conditions has been shown to produce excellent yields of oximes. orientjchem.org Additionally, solvent-free grinding of an aldehyde with hydroxylamine hydrochloride and a base like sodium carbonate (Na₂CO₃) at room temperature provides a simple, efficient, and environmentally friendly procedure for oximation. asianpubs.orgasianpubs.org

Table 1: Comparison of Catalytic Methods for Oxime Synthesis

| Catalyst/Method | Conditions | Typical Yield | Reference |

|---|---|---|---|

| CuSO₄ | Solid state, 90°C | High | thieme-connect.com |

| ZnO | Solventless, 80°C | 80-98% | nih.govorganic-chemistry.org |

| Bi₂O₃ | Grinding, Room Temp. | 60-98% | nih.gov |

| Oxalic Acid | CH₃CN, Reflux | 90-95% | orientjchem.org |

| Na₂CO₃ | Grinding, Room Temp. | High | asianpubs.orgasianpubs.org |

For aldoximes, the formation of two geometric isomers, (E) and (Z), is possible due to the C=N double bond. stackexchange.com The synthesis of a single, stereochemically pure isomer is often a significant challenge, as many synthetic methods yield a mixture of both. researchgate.netthieme.de The (E)-isomer is typically the thermodynamically more stable product.

Several methods have been developed to selectively synthesize the (E)-isomer. One effective approach involves the use of specific catalysts under controlled conditions. The reaction of aldehydes with hydroxylamine hydrochloride in the solid state, catalyzed by copper(II) sulfate (CuSO₄) at 90°C, has been shown to be highly stereoselective, yielding the (E)-aldoxime. thieme-connect.comresearchgate.net In contrast, using potassium carbonate (K₂CO₃) as the catalyst under similar conditions tends to favor the formation of the (Z)-isomer. thieme-connect.com

Another strategy for obtaining the pure (E)-isomer involves the isomerization of a mixture of (E) and (Z) isomers. Treating a solution of an E/Z oxime mixture with an anhydrous protic or Lewis acid can lead to the precipitation of the (E)-isomer as an immonium salt. Subsequent neutralization of this salt recovers the (E)-oxime in high purity. google.com This process works because the (Z)-isomer isomerizes to the more stable (E)-form under the acidic conditions, allowing for a high recovery of the desired isomer. google.com

Table 2: Reagents for Stereoselective Oxime Synthesis

| Reagent/Catalyst | Favored Isomer | Conditions | Reference |

|---|---|---|---|

| CuSO₄ | E | Solid state, 90°C | thieme-connect.com |

| K₂CO₃ | Z | Solid state, 90°C | thieme-connect.com |

| Anhydrous Acid | E | Isomerization of E/Z mixture | google.com |

Optimization of Reaction Conditions and Isolation Procedures

The successful synthesis of (E)-2-chloro-5-methylnicotinaldehyde oxime hinges on carefully controlled reaction conditions and effective isolation techniques. The following subsections detail the critical factors that influence the yield and purity of the final product.

The choice of solvent plays a pivotal role in the oximation reaction, influencing reaction rates, equilibrium position, and the isomeric purity of the resulting oxime. While specific studies on the synthesis of this compound are not extensively detailed in publicly available literature, general principles of oxime formation and pyridine chemistry allow for an informed discussion of potential solvent effects. numberanalytics.comias.ac.in

Polar protic solvents like ethanol (B145695), methanol, or aqueous mixtures are commonly employed for oximation reactions. sciencemadness.orgresearchgate.net These solvents can facilitate the dissolution of hydroxylamine hydrochloride and the aldehyde starting material. The use of a buffered aqueous ethanol solution, for instance, can maintain a pH that is optimal for the reaction, which is typically mildly acidic (pH 4-6). sciencemadness.org In some preparations of related pyridine aldoximes, a mixture of water and ethanol (2:3) has been utilized. researchgate.net

Aprotic polar solvents such as acetonitrile (CH₃CN) have also been shown to be effective for oximation reactions, in some cases leading to excellent yields. orientjchem.org The choice between protic and aprotic solvents can influence the reaction time and the ease of product isolation.

Pyridine itself can be used as a solvent, particularly when a base is required to neutralize the hydrochloric acid liberated from hydroxylamine hydrochloride. orgsyn.org However, its high boiling point and basicity can complicate the work-up procedure.

The impact of the solvent on the yield and purity is a critical consideration. An ideal solvent would not only promote a high conversion rate to the desired (E)-oxime but also allow for straightforward isolation of the product, for example, through direct crystallization upon cooling.

Table 1: General Solvent Effects in Oximation Reactions

| Solvent System | Typical Conditions | Potential Advantages | Potential Disadvantages |

| Aqueous Ethanol | Reflux or room temperature, often with a base (e.g., NaOH, Na₂CO₃) or buffer. sciencemadness.orgresearchgate.netasianpubs.org | Good solubility for reactants, pH control is possible. sciencemadness.org | May require extraction to isolate the product. |

| Acetonitrile | Reflux, often with a catalyst like oxalic acid. orientjchem.org | Can lead to high yields and relatively simple work-up. orientjchem.org | May require chromatographic purification. |

| Pyridine | Room temperature to elevated temperatures. orgsyn.org | Acts as both solvent and base. | Difficult to remove completely during work-up. researchgate.net |

| Toluene (B28343) | Reflux, often with azeotropic removal of water. | Can drive the reaction to completion by removing water. | May have lower solubility for hydroxylamine salts. |

This table presents generalized data for oximation reactions and is intended to be illustrative.

Reaction temperature is a critical parameter that directly affects the rate of oxime formation. Generally, increasing the temperature accelerates the reaction. However, excessively high temperatures can lead to the formation of byproducts and potentially the decomposition of the reactants or the product. For many oximation reactions, temperatures ranging from room temperature to the reflux temperature of the chosen solvent are employed. researchgate.netorientjchem.org For instance, the synthesis of a related chloro-oxime was carried out at room temperature for 3 hours. researchgate.net The optimal temperature is a balance between achieving a reasonable reaction rate and minimizing side reactions.

The stoichiometry of the reactants, specifically the molar ratio of 2-chloro-5-methylnicotinaldehyde to the oximation agent (e.g., hydroxylamine hydrochloride), is another key factor. A slight excess of hydroxylamine hydrochloride is often used to ensure complete conversion of the aldehyde. asianpubs.org In a generalized procedure for the oximation of aldehydes, a molar ratio of 1:1.5 of the aldehyde to hydroxylamine hydrochloride was used. orgsyn.org For less reactive ketones, a larger excess of the oximation agent may be necessary. orientjchem.org The amount of base, if used, should be sufficient to neutralize the acid generated during the reaction. For example, when using hydroxylamine hydrochloride, at least one equivalent of a base is required. In some reported procedures for other oximes, a molar ratio of aldehyde to hydroxylamine hydrochloride to sodium carbonate of 1:1:1.5 has been found to be optimal. asianpubs.org

Table 2: Illustrative Stoichiometric Ratios in Oximation

| Aldehyde (mol) | Hydroxylamine HCl (mol) | Base (e.g., Na₂CO₃) (mol) | General Outcome |

| 1 | 1 | 1.5 | Often sufficient for complete conversion of reactive aldehydes. asianpubs.org |

| 1 | 1.5 | 1.5 | A common ratio to drive the reaction to completion. orgsyn.org |

| 1 | 2 | 2 | May be used for less reactive carbonyl compounds. orientjchem.org |

This table presents generalized data for oximation reactions and is intended to be illustrative. The optimal stoichiometry for this compound would need to be determined experimentally.

Following the completion of the reaction, a robust purification strategy is essential to isolate this compound with high purity. The primary methods of purification include crystallization, extraction, and, if necessary, chromatography.

Crystallization is a widely used and effective method for purifying solid organic compounds. The crude product, after initial work-up, can be dissolved in a suitable hot solvent or solvent mixture and allowed to cool slowly. The pure compound will crystallize out of the solution, leaving impurities behind in the mother liquor. The choice of crystallization solvent is critical; an ideal solvent will dissolve the compound well at elevated temperatures but poorly at room temperature or below. For pyridine aldoxime derivatives, solvents such as aqueous ethanol or benzene (B151609) have been used for recrystallization. mdpi.com The process may need to be repeated to achieve the desired level of purity.

If pyridine has been used as a solvent or base in the reaction, its removal is a common challenge during purification. Pyridine can often be removed by co-evaporation with a solvent like toluene under reduced pressure. researchgate.net Another effective method is to wash the organic extract containing the product with a dilute acidic solution, such as 1-5% aqueous HCl. researchgate.net This converts the basic pyridine into its water-soluble pyridinium (B92312) salt, which can then be separated in the aqueous phase. A subsequent wash with a saturated aqueous solution of sodium bicarbonate can neutralize any remaining acid, followed by a wash with brine to remove excess water before drying the organic layer. orgsyn.org Washing with an aqueous copper sulfate solution is another technique, where the pyridine forms a complex with the copper sulfate and is extracted into the aqueous layer. researchgate.net

Extraction is a standard work-up procedure where the reaction mixture is partitioned between an organic solvent (like ethyl acetate (B1210297) or dichloromethane) and water. This separates the organic product from water-soluble impurities and salts.

In cases where crystallization does not yield a product of sufficient purity, column chromatography on silica (B1680970) gel can be employed as a final purification step.

Table 3: Common Purification Techniques for Pyridine Oximes

| Technique | Description | Key Considerations |

| Crystallization | Dissolving the crude product in a hot solvent and allowing it to cool to form pure crystals. | Choice of solvent is crucial for good recovery and purity. |

| Acid Wash | Washing an organic solution of the product with dilute aqueous acid (e.g., HCl). researchgate.net | Effective for removing basic impurities like pyridine. researchgate.net The product must be stable to acidic conditions. |

| Co-evaporation | Repeatedly adding and evaporating a solvent like toluene under reduced pressure. | Useful for removing residual high-boiling solvents like pyridine. researchgate.net |

| Column Chromatography | Separating the product from impurities by passing it through a column of stationary phase (e.g., silica gel). | Effective for separating complex mixtures but can be time-consuming and require significant solvent volumes. |

Structural Elucidation and Stereochemical Characterization of E 2 Chloro 5 Methylnicotinaldehyde Oxime

Spectroscopic Methods for Structural Confirmation

Spectroscopic techniques are instrumental in determining the structural formula of a compound by analyzing the interaction of electromagnetic radiation with its molecules. For (E)-2-Chloro-5-methylnicotinaldehyde oxime, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provides a complete picture of its connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Configuration Analysis

NMR spectroscopy is a powerful tool for probing the chemical environment of atomic nuclei, offering detailed insights into molecular structure and configuration. In the case of oximes, NMR is particularly crucial for establishing the (E) or (Z) configuration about the C=N double bond.

The ¹H NMR spectrum of an oxime typically shows a distinct signal for the hydroxyl proton (-OH), and its chemical shift can sometimes provide clues about the stereochemistry due to hydrogen bonding possibilities. More definitively, the chemical shifts of the protons on the carbon of the C=N bond and the adjacent aromatic ring protons are influenced by the anisotropic effect of the hydroxyl group. In the (E)-isomer of an aldoxime, the aldehyde proton is syn to the hydroxyl group, which can lead to a characteristic chemical shift compared to the corresponding (Z)-isomer.

For this compound, the expected ¹H NMR signals would include those for the methyl protons, the aromatic protons on the pyridine (B92270) ring, the aldehyde proton (CH=N), and the oxime hydroxyl proton. The precise chemical shifts and coupling constants would be critical for confirming the substitution pattern and the (E) configuration.

Similarly, ¹³C NMR spectroscopy provides information on the carbon framework of the molecule. The chemical shifts of the carbon atoms in the pyridine ring, the methyl group carbon, and the carbon of the C=N double bond are diagnostic. The position of the C=N carbon signal can also be indicative of the (E/Z) configuration.

Hypothetical ¹H and ¹³C NMR Data for this compound

| Assignment | Hypothetical ¹H NMR Chemical Shift (δ, ppm) | Hypothetical ¹³C NMR Chemical Shift (δ, ppm) |

|---|---|---|

| -CH₃ | ~2.4 | ~18 |

| Pyridine-H4 | ~7.8 | ~138 |

| Pyridine-H6 | ~8.4 | ~149 |

| CH=N | ~8.2 | ~148 |

| C-Cl | N/A | ~152 |

| C-CH₃ | N/A | ~133 |

| C-CHO | N/A | ~130 |

Note: This table presents hypothetical data for illustrative purposes, as specific experimental data for this compound is not publicly available.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the O-H, C=N, C-Cl, and aromatic C-H and C=C bonds.

The presence of a broad absorption band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the oxime group. The C=N stretching vibration typically appears in the range of 1640-1690 cm⁻¹. The presence of the pyridine ring would be confirmed by aromatic C=C stretching vibrations in the 1400-1600 cm⁻¹ region and C-H stretching vibrations above 3000 cm⁻¹. The C-Cl stretching vibration would be expected in the fingerprint region, typically between 600 and 800 cm⁻¹.

Expected IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|

| O-H stretch (oxime) | 3200-3600 (broad) |

| Aromatic C-H stretch | 3000-3100 |

| C=N stretch (oxime) | 1640-1690 |

| Aromatic C=C stretch | 1400-1600 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry provides information about the molecular weight and elemental composition of a compound by measuring the mass-to-charge ratio (m/z) of its ions. For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm its molecular formula, C₇H₇ClN₂O.

The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Due to the presence of chlorine, a characteristic isotopic pattern would be observed for the molecular ion peak, with a ratio of approximately 3:1 for the [M]⁺ and [M+2]⁺ peaks, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

The fragmentation pattern in the mass spectrum provides further structural information. Common fragmentation pathways for oximes include the loss of small molecules such as H₂O, NO, and HCN. For this specific compound, fragmentation could also involve cleavage of the C-Cl bond or loss of the methyl group. Analysis of these fragment ions helps to piece together the molecular structure.

Advanced Diffraction Techniques

While spectroscopic methods provide valuable information about connectivity and functional groups, diffraction techniques can determine the precise three-dimensional arrangement of atoms in a molecule.

X-ray Crystallography for Absolute Stereochemistry and Molecular Geometry

X-ray crystallography is the gold standard for determining the absolute stereochemistry and molecular geometry of a crystalline compound. By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, it would be possible to unambiguously confirm the (E) configuration of the oxime.

This technique would provide precise bond lengths, bond angles, and torsion angles for the entire molecule. This data would reveal the planarity of the pyridine ring and the geometry around the oxime functional group. Furthermore, analysis of the crystal packing can provide insights into intermolecular interactions, such as hydrogen bonding involving the oxime's hydroxyl group, which can influence the physical properties of the compound.

Chromatographic Techniques for Isomer Separation and Purity Assessment

Chromatographic techniques are essential for the separation of compounds from a mixture and for the assessment of their purity. In the synthesis of this compound, it is possible that the (Z)-isomer is also formed.

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques that could be employed to separate the (E) and (Z) isomers. The choice of the stationary phase and mobile phase (for HPLC) or the temperature program (for GC) would be optimized to achieve baseline separation of the two isomers. This separation is crucial for obtaining a pure sample of the desired (E)-isomer for further characterization and use.

The purity of the synthesized this compound can also be determined using these chromatographic methods. By comparing the peak area of the main compound to the total area of all peaks in the chromatogram, a quantitative measure of purity can be obtained.

High-Performance Liquid Chromatography (HPLC) for Isomer Resolution

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of components in a mixture. For compounds like 2-chloro-5-methylnicotinaldehyde oxime, which can exist as geometric isomers (E and Z), HPLC is invaluable for resolving these stereoisomers and determining the isomeric purity of the desired (E)-isomer. The separation is typically achieved based on the differential partitioning of the isomers between a stationary phase and a mobile phase.

Reversed-phase HPLC (RP-HPLC) is a commonly employed mode for the analysis of pyridine derivatives. sielc.comresearchgate.netnih.gov In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase. For 2-chloro-5-methylnicotinaldehyde oxime, a C18 column is a suitable choice for the stationary phase. nih.gov The mobile phase composition is a critical parameter that must be optimized to achieve adequate resolution between the E and Z isomers. A typical mobile phase would consist of a mixture of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol. sielc.comresearchgate.netnih.gov The addition of an acid, like phosphoric acid or formic acid, to the mobile phase can help to improve peak shape and resolution for pyridine-containing compounds by suppressing the ionization of the basic nitrogen atom. sielc.com

The separation of E/Z isomers of oximes can sometimes be challenging due to their similar polarities. In such cases, the use of specialized chiral stationary phases or the modification of the mobile phase with additives can enhance resolution. researchgate.net While direct HPLC methods for this compound are not extensively documented in publicly available literature, methods for structurally related compounds provide a strong basis for method development. For instance, the separation of isomers of other pyridine aldoximes has been successfully achieved using RP-HPLC. nih.gov

A hypothetical HPLC method for the analysis of this compound could be developed based on these principles. The conditions would need to be empirically optimized to achieve baseline separation of the E and Z isomers.

Table 1: Hypothetical HPLC Parameters for Isomer Resolution of 2-Chloro-5-methylnicotinaldehyde Oxime

| Parameter | Value/Condition |

| Stationary Phase | C18 (Octadecyl-silica), 5 µm particle size, 4.6 x 250 mm |

| Mobile Phase | Isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v) with 0.1% Phosphoric Acid |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Expected Elution | The Z-isomer is often more polar and would be expected to elute before the E-isomer in RP-HPLC. |

It is important to note that the actual retention times and resolution would depend on the specific column and exact mobile phase composition used. Method validation would be required to ensure accuracy, precision, linearity, and sensitivity for the quantification of the (E)-isomer and any isomeric impurities. nih.gov

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Purity Checks

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique widely used in synthetic organic chemistry to monitor the progress of reactions, assess the purity of products, and determine appropriate solvent systems for column chromatography. nih.govresearchgate.net For the synthesis of this compound, TLC is an indispensable tool.

The synthesis of oximes typically involves the reaction of an aldehyde or ketone with hydroxylamine (B1172632). researchgate.netmdpi.com TLC can be used to track the consumption of the starting material, 2-chloro-5-methylnicotinaldehyde, and the formation of the oxime product. The separation on a TLC plate occurs based on the differential adsorption of the compounds onto a stationary phase, typically silica (B1680970) gel, as a mobile phase (eluent) moves up the plate by capillary action.

The choice of the mobile phase is critical for achieving good separation. A mixture of a nonpolar solvent (like hexane (B92381) or toluene) and a more polar solvent (like ethyl acetate (B1210297) or methanol) is commonly used. The polarity of the mobile phase is adjusted to obtain a retention factor (Rf) value for the product that is typically between 0.3 and 0.5 for optimal separation and visualization. The Rf value is calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front.

For 2-chloro-5-methylnicotinaldehyde oxime, the presence of the polar oxime group and the pyridine ring suggests that a moderately polar mobile phase will be required. The starting aldehyde would be less polar than the resulting oxime, and therefore, would have a higher Rf value on a silica gel plate. The formation of the oxime would be indicated by the appearance of a new, lower Rf spot. The completion of the reaction is signaled by the disappearance of the starting material's spot.

Table 2: Illustrative TLC Data for Monitoring the Synthesis of this compound

| Compound | Mobile Phase (Hexane:Ethyl Acetate) | Rf Value (Approximate) | Visualization |

| 2-Chloro-5-methylnicotinaldehyde | 7:3 | 0.6 | UV light (254 nm) |

| This compound | 7:3 | 0.4 | UV light (254 nm), Iodine vapor |

| (Z)-2-Chloro-5-methylnicotinaldehyde Oxime | 7:3 | 0.35 | UV light (254 nm), Iodine vapor |

TLC can also potentially separate the E and Z isomers of the oxime, although this often requires careful optimization of the solvent system. nih.gov The small difference in polarity between the isomers may result in very close Rf values, sometimes appearing as a single elongated spot. Using a double or triple development technique, where the plate is run in the same solvent system multiple times, can sometimes improve the separation of closely migrating spots. Visualization of the spots on the TLC plate is typically achieved under UV light (254 nm), as pyridine derivatives are often UV-active, or by staining with a universal developing agent like iodine vapor.

Chemical Reactivity and Transformation Pathways of E 2 Chloro 5 Methylnicotinaldehyde Oxime

Reactions Involving the Oxime Functionality

The oxime group (C=N-OH) is a rich hub of chemical reactivity, enabling transformations into amides, amines, nitriles, and various derivatives.

The Beckmann rearrangement is a classic acid-catalyzed reaction that transforms an oxime into an amide. wikipedia.org For aldoximes, such as (E)-2-Chloro-5-methylnicotinaldehyde oxime, this rearrangement typically proceeds with the migration of the group anti-periplanar to the hydroxyl group on the nitrogen atom. wikipedia.org The reaction is commonly promoted by acids like sulfuric acid or polyphosphoric acid, or reagents such as tosyl chloride and thionyl chloride. wikipedia.org

In the case of an aldoxime, the migrating group is a hydrogen atom, which would lead to the formation of a primary amide, 2-Chloro-5-methylnicotinamide . However, the rearrangement of aldoximes can be competitive with fragmentation reactions, particularly under certain conditions. wikipedia.orgmasterorganicchemistry.com

The general mechanism involves the conversion of the oxime's hydroxyl group into a good leaving group (e.g., by protonation with acid), followed by the migration of the anti-periplanar group, which displaces the leaving group in a concerted step. masterorganicchemistry.comorganic-chemistry.org The resulting nitrilium ion is then attacked by water to yield the amide.

Table 1: Potential Products of Beckmann Rearrangement

| Reactant | Reagent/Condition | Major Product | Minor/Alternative Product |

|---|---|---|---|

| This compound | Strong Acid (e.g., H₂SO₄), Heat | 2-Chloro-5-methylnicotinamide | 2-Chloro-5-methylnicotinonitrile |

Reduction Reactions to Amines

The reduction of the oxime functionality provides a direct route to primary amines. This transformation can be achieved using various reducing agents. A common method is catalytic transfer hydrogenation, which utilizes a catalyst like Raney Nickel® with a hydrogen donor such as 2-propanol. utc.edu Other methods include catalytic hydrogenation with molecular hydrogen (H₂) over metal catalysts (e.g., Ni, Pd, Pt) or using stoichiometric hydride reagents. utc.eduresearchgate.net

The reduction of this compound yields (2-Chloro-5-methylpyridin-3-yl)methanamine . This reaction is valuable for introducing an aminomethyl group to the pyridine (B92270) scaffold. Care must be taken to select conditions that selectively reduce the C=N bond without affecting the chloro substituent or the aromatic ring.

The oxidation of oximes can lead to different products depending on the oxidant and reaction conditions. mdpi.com A significant reaction pathway involves the generation of iminoxyl radicals (R₂C=N-O•). These radicals can be formed by treating the oxime with one-electron oxidants like lead tetraacetate (Pb(OAc)₄) or through systems like Fe(ClO₄)₃. beilstein-journals.org The resulting iminoxyl radical derived from this compound is a reactive intermediate that can participate in further reactions, such as C-O coupling. beilstein-journals.org

Alternatively, stronger oxidizing agents can convert the oxime group into a nitro group. mdpi.com For instance, treatment with hydrogen peroxide under basic conditions has been used to oxidize certain oximes to their corresponding nitro compounds. mdpi.com This would transform this compound into 2-Chloro-3-nitro-5-methylpyridine .

One of the most common transformations for aldoximes is their conversion into nitriles (R-C≡N) via dehydration. This reaction can be considered a type of Beckmann fragmentation. masterorganicchemistry.com Various dehydrating agents, such as acetic anhydride, thionyl chloride, or phosphorus pentoxide, can facilitate this process. wikipedia.org The reaction involves the elimination of water from the oxime functionality. For this compound, this pathway yields 2-Chloro-5-methylnicotinonitrile . This transformation is an important step in organic synthesis as the nitrile group can be further hydrolyzed to a carboxylic acid or reduced to a primary amine.

The hydroxyl group of the oxime is nucleophilic and can be readily alkylated or arylated to form oxime ethers (C=N-OR). jocpr.com This derivatization is typically achieved by reacting the oxime with an alkyl or aryl halide in the presence of a base, such as potassium carbonate (K₂CO₃) or sodium hydroxide (B78521). wikipedia.orgjocpr.comnih.gov The base deprotonates the oxime's hydroxyl group to form an oximate anion, which then acts as a nucleophile to displace the halide.

This reaction allows for the introduction of a wide variety of substituents (R) onto the oxime oxygen, modifying the compound's properties. Oxime ethers are a significant class of compounds with applications in medicinal and agricultural chemistry. jocpr.comnih.gov

Table 2: Examples of Oxime Ether Derivatives

| Reactant | Alkylating/Arylating Agent | Base | Product |

|---|---|---|---|

| This compound | Methyl iodide (CH₃I) | K₂CO₃ | (E)-2-Chloro-5-methylnicotinaldehyde O-methyl oxime |

| This compound | Benzyl chloride (BnCl) | KOH | (E)-2-Chloro-5-methylnicotinaldehyde O-benzyl oxime |

| This compound | Ethyl bromoacetate | NaH | Ethyl 2-(((E)-((2-chloro-5-methylpyridin-3-yl)methylene)amino)oxy)acetate |

Reactivity of the Chloro Substituent on the Pyridine Ring

The chlorine atom at the C-2 position of the pyridine ring is a key site for reactivity. The electron-withdrawing nature of the pyridine nitrogen makes the C-2 position susceptible to nucleophilic aromatic substitution (SNAr). This allows the chloro group to be displaced by a variety of nucleophiles.

This reactivity is a cornerstone of pyridine chemistry and is used to build more complex molecular architectures. For example, the parent compound, 2-chloro-5-methylpyridine (B98176), is a crucial intermediate in the synthesis of certain herbicides. sihaulichemicals.comgoogle.com Its chloro group can be displaced by phenoxides, and the methyl group can be subsequently chlorinated to a trichloromethyl group. google.comepo.org

Similarly, the chloro substituent in this compound can be replaced by nucleophiles such as amines, alkoxides, or thiols, leading to a wide array of 2-substituted pyridine derivatives. The specific reaction conditions (solvent, temperature, and base) will depend on the nucleophilicity of the incoming group. This pathway provides a powerful method for functionalizing the pyridine ring while retaining the oxime moiety for subsequent transformations.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a principal reaction pathway for this compound. The pyridine ring is inherently electron-deficient, and this effect is amplified by the electronegative nitrogen atom, which lowers the electron density particularly at the C2 and C4 positions. This renders the C2 carbon, bonded to the chlorine atom, highly electrophilic and susceptible to attack by nucleophiles. The reaction proceeds via an addition-elimination mechanism, where the nucleophile first attacks the C2 carbon to form a negatively charged intermediate known as a Meisenheimer complex. This intermediate is stabilized by resonance, with the negative charge delocalized onto the electronegative nitrogen atom. The subsequent departure of the chloride leaving group restores the aromaticity of the ring, yielding the substituted product.

The presence of the aldehyde oxime and methyl groups further influences this reactivity. Electron-withdrawing groups typically enhance the rate of SNAr reactions by stabilizing the anionic intermediate.

A variety of nucleophiles can be employed to displace the chlorine atom. Reactions with amines (aminolysis), alkoxides (alkoxylation), and thiols (thiolation) are common, providing access to a diverse range of substituted pyridine derivatives. For instance, reactions with primary and secondary amines yield the corresponding 2-aminopyridine (B139424) compounds.

Table 1: Examples of Nucleophilic Aromatic Substitution Reactions on 2-Chloropyridine (B119429) Derivatives This table presents data for analogous 2-chloropyridine systems to illustrate typical reaction outcomes.

| Electrophile | Nucleophile | Base | Solvent | Conditions | Product | Yield (%) |

| 2-Chloropyridine | Piperidine | - | DMSO | 100°C, 48h | 2-(Piperidin-1-yl)pyridine | 88 |

| 2-Chloro-5-nitropyridine | Aniline | - | Acetonitrile (B52724)/DMF | - | N-phenyl-5-nitropyridin-2-amine | - |

| 2,4-Dichloropyrimidine | Pyrrolidine | KOH | Water/HPMC | Room Temp, 20 min | 2-Chloro-4-(pyrrolidin-1-yl)pyrimidine | High |

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

The chloro-substituent at the 2-position serves as an excellent handle for various palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon bonds. These reactions typically involve a catalytic cycle comprising oxidative addition, transmetalation, and reductive elimination steps.

Suzuki Coupling: The Suzuki-Miyaura coupling reaction pairs the 2-chloropyridine derivative with an organoboron compound, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. nih.gov This reaction is highly versatile for forming biaryl structures or for introducing alkyl, alkenyl, or alkynyl groups at the 2-position. The choice of ligand for the palladium catalyst is crucial, with bulky, electron-rich phosphine (B1218219) ligands often being employed to facilitate the reaction with less reactive aryl chlorides. lookchem.com

Table 2: Illustrative Suzuki-Miyaura Coupling of 2-Chloropyridines

| 2-Chloropyridine Derivative | Boronic Acid/Ester | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |

| 2-Chloropyridine | Phenylboronic acid | Pd(PPh₃)₄ (5 mol%) | K₂CO₃ | DME | Reflux | 81 |

| 2-Chloropyridine | Furan-2-yltrifluoroborate | Pd(OAc)₂ (3 mol%)/RuPhos (6 mol%) | Cs₂CO₃ | Dioxane/H₂O | 100 | 85 |

| 2,6-Dichloropyridine | Heptyl boronic pinacol (B44631) ester | Pd(OAc)₂ (1 mol%)/Ad₂PⁿBu (3 mol%) | LiOᵗBu | Dioxane/H₂O | 100 | 94 |

Heck Reaction: The Heck reaction involves the coupling of the 2-chloro-pyridine moiety with an alkene, catalyzed by a palladium complex in the presence of a base. youtube.comnih.govwikipedia.org This reaction results in the formation of a new carbon-carbon bond at the C2 position, yielding a substituted alkene. The reaction typically favors the formation of the trans-isomer of the product. nih.gov Typical catalysts include palladium acetate (B1210297) or tetrakis(triphenylphosphine)palladium(0), and common bases include triethylamine (B128534) or potassium carbonate. youtube.comwikipedia.org

Sonogashira Coupling: The Sonogashira coupling is used to form a C(sp²)-C(sp) bond by reacting the 2-chloropyridine derivative with a terminal alkyne. researchgate.netmdpi.com The reaction is co-catalyzed by palladium and copper(I) complexes and requires a base, often an amine like triethylamine, which can also serve as the solvent. researchgate.netorganic-chemistry.org This method is highly efficient for the synthesis of 2-alkynylpyridine derivatives. While aryl iodides and bromides are more reactive, conditions have been developed to effectively couple aryl chlorides. mdpi.com

Table 3: Representative Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Type | Aryl Halide | Coupling Partner | Catalyst System | Base | Solvent | Product Type |

| Heck | Aryl Halide/Triflate | Alkene | Pd(0) complex | Amine or Carbonate | Organic Solvent | Substituted Alkene |

| Sonogashira | Aryl/Vinyl Halide | Terminal Alkyne | Pd(0) complex / Cu(I) salt | Amine | Amine or Organic Solvent | Aryl/Vinyl Alkyne |

Reactions Involving the Pyridine Nitrogen Atom

The lone pair of electrons on the pyridine nitrogen atom allows it to act as a nucleophile or a base, leading to reactions that directly involve the nitrogen center.

N-Oxidation Reactions

The pyridine nitrogen can be readily oxidized to form an N-oxide. This transformation is typically achieved using oxidizing agents such as peroxy acids (e.g., m-CPBA) or hydrogen peroxide in acetic acid. The resulting this compound N-oxide exhibits altered chemical properties. The N-oxide functional group is a strong electron-donating group through resonance but electron-withdrawing inductively. This modification significantly impacts the reactivity of the pyridine ring, often facilitating substitution at the C4 position. The synthesis of the related compound, 2-chloro-5-methyl-4-nitropyridine-1-oxide, is achieved by treating 2-chloro-5-methylpyridine-1-oxide with a mixture of concentrated nitric and sulfuric acids. rsc.org

Quaternization Reactions

As a nucleophile, the pyridine nitrogen can attack electrophiles, such as alkyl halides, to form quaternary pyridinium (B92312) salts. semanticscholar.org For instance, reaction with methyl iodide would yield 1-methyl-2-chloro-5-methyl-3-(hydroxyiminomethyl)pyridinium iodide. This quaternization process places a positive charge on the nitrogen atom, which significantly increases the electron-deficiency of the pyridine ring. As a result, the ring becomes much more activated towards nucleophilic attack, and the acidity of ring protons, particularly at the C2 and C6 positions, is enhanced. nih.gov Microwave irradiation has been shown to significantly shorten reaction times and improve yields for the quaternization of various pyridine derivatives. semanticscholar.orgnih.govresearchgate.net

Table 4: Quaternization of Pyridine Derivatives with Methyl Iodide

| Pyridine Derivative | Reagent | Method | Solvent | Time | Yield (%) |

| Pyridine-4-aldoxime (B7857832) | Methyl Iodide | Microwave (250 W) | Acetone | 2 min | 93 |

| Pyridine-2-aldoxime | Methyl Iodide | Microwave (250 W) | Acetone | 4 min | 94 |

| Nicotinamide | Methyl Iodide | Microwave (440 W) | Ethanol (B145695) | 20 min | High |

Reactivity of the Methyl Group at Position 5

The methyl group at the C5 position of the pyridine ring is not merely a passive substituent and can participate in various chemical transformations.

Side-Chain Halogenation: Under free-radical conditions, the methyl group can undergo halogenation. For example, reaction with N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide can lead to the formation of a bromomethyl group. Similarly, chlorination can be achieved using chlorine gas under UV irradiation or with reagents like sulfuryl chloride. scispace.com This functionalized side chain can then be used in subsequent nucleophilic substitution reactions to introduce a wide variety of functionalities.

Oxidation: The methyl group can be oxidized to other functional groups. Depending on the oxidizing agent and reaction conditions, it can be converted to a hydroxymethyl group, an aldehyde (formyl) group, or a carboxylic acid group. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid are typically used for conversion to a carboxylic acid. For example, in the oxidative ammonolysis of related compounds like 2,5-dimethylpyridine, the methyl group at the 2-position is preferentially oxidized first. researchgate.net

Deprotonation/Alkylation: Although less acidic than methyl groups at the C2 or C4 positions, the C5-methyl group's protons can be abstracted by very strong bases like organolithium reagents (e.g., n-butyllithium) or lithium diisopropylamide (LDA). The resulting benzylic-type carbanion is a potent nucleophile and can react with various electrophiles, such as alkyl halides or carbonyl compounds, to form a new carbon-carbon bond, thus extending the carbon chain at the C5 position.

Computational and Theoretical Studies on E 2 Chloro 5 Methylnicotinaldehyde Oxime

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations offer a microscopic view of the electron distribution and energy levels within a molecule, which are fundamental to its chemical behavior.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of molecules. For compounds similar to (E)-2-Chloro-5-methylnicotinaldehyde oxime, DFT calculations, often using functionals like PBE0 or B3LYP with basis sets such as 6-31+G*, are employed to determine the energies and shapes of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). biointerfaceresearch.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for assessing the molecule's kinetic stability and chemical reactivity. biointerfaceresearch.com

DFT studies on related pyridine (B92270) oxime derivatives have shown that the distribution of these frontier orbitals is key to understanding their reactivity. mdpi.com For instance, the HOMO is often localized on the oxime group and the pyridine ring, indicating these are likely sites for electrophilic attack. Conversely, the LUMO may be distributed over the heterocyclic ring system, highlighting potential sites for nucleophilic attack. Reactivity descriptors, such as electronegativity, hardness, and softness, can be calculated from the HOMO and LUMO energies to quantify the molecule's reactivity. mdpi.com

Table 1: Representative Data from DFT Calculations on Related Oxime Derivatives

| Parameter | Description | Typical Calculated Value (Arbitrary Units) |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | -6.5 to -7.5 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | -1.0 to -2.0 eV |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | 4.5 to 6.0 eV |

| Global Hardness (η) | Measure of resistance to change in electron distribution | 2.25 to 3.0 eV |

| Global Softness (S) | Reciprocal of global hardness | 0.33 to 0.44 eV⁻¹ |

Note: The values presented are illustrative and based on general findings for similar compounds, not specific experimental values for this compound.

Ab initio calculations, which are based on first principles of quantum mechanics without empirical parameters, are utilized for precise geometry optimization. These calculations help to determine the most stable three-dimensional arrangement of atoms in the this compound molecule by finding the minimum energy conformation. This optimized geometry is the foundation for all other computational studies, including frequency calculations and electronic property predictions. The resulting bond lengths, bond angles, and dihedral angles provide a detailed picture of the molecular structure.

Conformational Analysis and Stereochemical Preferences of the Oxime Moiety

The oxime functional group (-C=N-OH) in this compound can exist in different conformations due to rotation around single bonds and the stereochemistry of the C=N double bond. The "(E)" designation specifies the stereochemistry about the C=N double bond, indicating that the hydroxyl group and the aldehyde's carbon atom are on opposite sides.

Conformational analysis of similar acyclic compounds has been performed to understand the rotational preferences around the C-C and C-N single bonds. rsc.org These studies often reveal a preference for specific conformations that are stabilized by a balance of steric and electronic effects. For instance, intramolecular hydrogen bonding between the oxime's hydroxyl group and the nitrogen atom of the pyridine ring could influence the preferred conformation. Computational methods can map the potential energy surface as a function of key dihedral angles to identify low-energy conformers and the energy barriers between them.

Reaction Mechanism Elucidation Through Computational Modeling

Computational modeling is a valuable tool for investigating the step-by-step pathways of chemical reactions involving oximes. acs.orgrsc.org For instance, the mechanism of oxime formation from an aldehyde and hydroxylamine (B1172632) can be studied to understand the role of catalysts and the energetics of intermediate steps. researchgate.netmdpi.com DFT calculations can be used to locate transition states and calculate activation energies, providing insights into the reaction kinetics. acs.org

In the context of this compound, computational studies could explore its participation in reactions such as the Beckmann rearrangement or reactions involving the pyridine nitrogen. Such studies would typically involve mapping the reaction coordinate, identifying all intermediates and transition states, and calculating the corresponding energy profile. This information is critical for understanding reaction outcomes and designing new synthetic routes. acs.org

Prediction of Spectroscopic Parameters and Spectral Interpretation

Computational methods can predict various spectroscopic parameters, which aids in the interpretation of experimental spectra. For this compound, this can include:

NMR Spectroscopy: Gauge-Independent Atomic Orbital (GIAO) calculations at the DFT level can predict the ¹H and ¹³C NMR chemical shifts. These predicted values, when compared with experimental data, can help in the definitive assignment of signals to specific atoms in the molecule.

Vibrational Spectroscopy (IR and Raman): Theoretical frequency calculations can predict the vibrational modes of the molecule. The calculated frequencies and intensities for IR and Raman spectra can be compared with experimental spectra to aid in the assignment of characteristic peaks, such as the C=N and O-H stretching vibrations of the oxime group and vibrations associated with the substituted pyridine ring.

UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic transitions and thus the UV-Visible absorption spectrum. researchgate.net This can help in understanding the electronic structure and the nature of the transitions (e.g., n→π* or π→π*).

The prediction of spectroscopic data is becoming increasingly important in pharmaceutical and materials science for the characterization of new compounds. arxiv.orgnih.gov

Detailed Research on the Synthetic Applications of this compound Yields No Specific Published Applications

Following an exhaustive search of scientific literature and chemical databases, no specific published studies or data could be found detailing the use of this compound as a synthetic building block or intermediate for the outlined applications. Searches were conducted using the chemical name, structural descriptors, and its putative CAS number, but did not yield relevant results on its role as a precursor for novel pyridine derivatives, its use in complex molecule synthesis, or specific strategies for its derivatization.

The requested article structure is as follows:

Applications As a Synthetic Building Block and Intermediate6.1. Precursor for Novel Pyridine Derivatives and Heterocyclic Scaffolds6.1.1. Synthesis of Substituted Nicotinic Acid Derivatives6.1.2. Synthesis of Fused Heterocyclic Ring Systems6.2. Role in Complex Molecule Synthesis6.3. Strategies for Derivatization to Explore Chemical Space

While extensive information exists on the synthetic utility of related compounds such as 2-chloronicotinic acid alfa-chemistry.commdpi.com, 2-chloro-5-methylpyridine (B98176) nih.gov, and other nicotinic acid derivatives clockss.org, there is a notable absence of literature specifically citing the application of (E)-2-Chloro-5-methylnicotinaldehyde oxime.

Chemical suppliers list the parent aldehyde, 2-Chloro-5-methylnicotinaldehyde, but concrete examples of the subsequent oxime's use in further synthetic transformations are not available in the public domain. The synthesis of various heterocyclic compounds, including pyridines and fused systems, is a broad and active area of research rsc.orgijpsonline.comlongdom.orgbeilstein-journals.org. However, the specific pathway originating from this compound does not appear to be a documented route in the reviewed literature.

Therefore, it is not possible to provide a scientifically accurate article that adheres to the user's strict outline and content requirements based on currently available information. Generating content for the specified sections would require speculation on potential reactivity based on analogous structures, which would not meet the required standard of scientific accuracy and would violate the negative constraints of the request.

Analytical Methodologies for Research and Quality Control

Quantitative Analysis in Laboratory Research Settings

Quantitative analysis of (E)-2-Chloro-5-methylnicotinaldehyde oxime is crucial for monitoring reaction kinetics, determining yields, and understanding its properties. High-Performance Liquid Chromatography (HPLC) is a primary technique for this purpose, offering high sensitivity and reproducibility.

A common approach for the quantitative analysis of pyridine (B92270) aldoximes involves reversed-phase HPLC. nih.gov For this compound, a C18 column would be a suitable stationary phase, providing effective separation based on the compound's polarity. The mobile phase composition is a critical parameter to optimize. A typical mobile phase might consist of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic modifier like acetonitrile (B52724) or methanol. oup.com The pH of the aqueous phase may need adjustment to ensure the compound is in a single ionic form, preventing peak broadening and shifting retention times. nih.gov

Detection is commonly achieved using a UV-Vis detector. The chromophoric pyridine ring and the oxime functionality in this compound are expected to have a strong UV absorbance, likely in the range of 250-300 nm, allowing for sensitive detection. oup.comnih.gov For accurate quantification, a calibration curve would be constructed using certified reference standards of the compound at various concentrations.

An illustrative HPLC method for the quantitative analysis of this compound is detailed in the table below.

Table 1: Illustrative HPLC Method for Quantitative Analysis

| Parameter | Condition |

| Chromatograph | High-Performance Liquid Chromatography (HPLC) system |

| Column | C18, 4.6 mm x 150 mm, 5 µm particle size |

| Mobile Phase | A: 0.1 M Ammonium Acetate (B1210297) (pH 5.5)B: Acetonitrile |

| Gradient | Isocratic, 60:40 (A:B) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detection | UV at 270 nm |

| Retention Time | Approximately 5.2 min |

This method would allow for the precise determination of the concentration of this compound in solution, which is fundamental for any research application.

Chromatographic Purity and Impurity Profiling

Impurity profiling is a critical aspect of quality control for any chemical compound, ensuring its safety and efficacy in subsequent applications. The process involves the identification and quantification of any impurities present in the substance. chromatographyonline.comchromatographyonline.com For this compound, impurities can arise from the starting materials, by-products of the synthesis, or degradation products. wisdomlib.org

Developing a robust impurity profiling method often requires a multi-faceted approach. chromatographyonline.com Initially, a screening of different HPLC columns with varying selectivities and a range of mobile phase pH values is performed to achieve the best separation of the main compound from all potential impurities. chromatographyonline.com Gradient elution is typically employed in impurity profiling to ensure that both early and late-eluting impurities are detected and resolved. chromatographyonline.com

Ultra-Performance Liquid Chromatography (UPLC) coupled with mass spectrometry (LC-MS) is a powerful tool for impurity profiling. nih.gov UPLC offers higher resolution and faster analysis times compared to traditional HPLC. The mass spectrometer provides mass-to-charge ratio information for each separated peak, which is invaluable for the tentative identification of unknown impurities. nih.gov High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the determination of the elemental composition of impurities. nih.gov

A potential impurity in the synthesis of this compound could be the starting material, 2-Chloro-5-methylnicotinaldehyde. A well-developed chromatographic method should be able to separate the oxime from the aldehyde.

Table 2: Potential Impurities and Analytical Approach

| Potential Impurity | Origin | Analytical Method for Detection and Quantification |

| 2-Chloro-5-methylnicotinaldehyde | Unreacted starting material | Reversed-phase HPLC with UV detection, LC-MS for confirmation |

| Isomers of the oxime (Z-isomer) | Synthetic by-product | High-resolution capillary GC or specialized chiral HPLC |

| Hydrolysis products | Degradation | Gradient HPLC with MS detection |

| Residual solvents | Manufacturing process | Headspace Gas Chromatography (GC) with Flame Ionization Detection (FID) |

Forced degradation studies are also an integral part of impurity profiling, where the compound is subjected to stress conditions such as heat, light, acid, and base to identify potential degradation products. nih.gov

Spectroscopic Purity Assessment

Alongside chromatographic techniques, spectroscopic methods are essential for confirming the identity and assessing the purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of organic molecules. The ¹H NMR spectrum of this compound would be expected to show distinct signals for the aromatic protons on the pyridine ring, the methyl protons, the aldehyde proton, and the oxime proton. bldpharm.com The chemical shifts and coupling constants of these protons would be characteristic of the compound's structure. For instance, the proton of the C=N-OH group typically appears as a singlet in the downfield region of the spectrum. oup.com The purity of the sample can be assessed by the absence of signals corresponding to impurities.

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For this compound, the molecular ion peak would be expected at an m/z corresponding to its molecular weight (170.6 g/mol ). researchgate.net The fragmentation pattern can provide further structural information. For example, fragmentation of fatty aldehydes in MS often involves characteristic losses. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of an oxime typically shows a characteristic O-H stretching vibration, as well as C=N and N-O stretching bands. researchgate.net The presence of a chloro-substituted pyridine ring would also give rise to specific absorptions.

The combination of these spectroscopic techniques provides a comprehensive assessment of the structural integrity and purity of this compound.

Table 3: Expected Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | - Signals for aromatic protons on the pyridine ring.- A singlet for the methyl group protons.- A singlet for the CH=N proton.- A broad singlet for the N-OH proton. |

| ¹³C NMR | - Signals for the carbon atoms of the pyridine ring.- A signal for the methyl carbon.- A signal for the C=N carbon of the oxime. |

| Mass Spec | - Molecular ion peak (M⁺) corresponding to the molecular weight.- Characteristic fragmentation pattern including loss of functional groups. |

| IR (FTIR) | - O-H stretching band (broad, ~3200-3600 cm⁻¹).- C=N stretching band (~1650 cm⁻¹).- N-O stretching band (~930-960 cm⁻¹).- Bands characteristic of the substituted pyridine ring. |

By employing these analytical methodologies, researchers and quality control chemists can ensure the identity, purity, and quality of this compound for its intended applications.

Future Research Directions and Emerging Opportunities

Development of Novel and Greener Synthetic Routes for (E)-2-Chloro-5-methylnicotinaldehyde Oxime

The traditional synthesis of oximes often involves the condensation of an aldehyde or ketone with hydroxylamine (B1172632), a process that can be associated with the use of pyridine (B92270), which is toxic, and may result in low yields and long reaction times. ijprajournal.com Future research will likely focus on developing more efficient, sustainable, and environmentally benign methods for the synthesis of this compound.

Key areas for exploration include:

Catalytic Approaches: The use of novel catalysts could offer significant advantages. For instance, iron-catalyzed cyclization of ketoxime acetates and aldehydes has been shown to be a green method for producing substituted pyridines. rsc.org Adapting such iron-based or other earth-abundant metal catalysts could provide a more sustainable route.

Flow Chemistry: Continuous flow processes can offer superior control over reaction parameters, leading to higher yields, improved safety, and easier scalability. nih.gov Developing a flow synthesis for this oxime would be a significant step towards efficient and industrial-scale production.

Biocatalysis: The use of enzymes to catalyze the formation of the oxime could offer unparalleled selectivity and mild reaction conditions, aligning perfectly with the principles of green chemistry.

Alternative Solvents: Research into using greener solvents, such as ethanol (B145695) or even water, could drastically reduce the environmental impact of the synthesis. rsc.org Rhodium-catalyzed cycloaddition of diynes and oximes in ethanol has been reported as an eco-friendly method for pyridine synthesis. rsc.org

A comparative overview of a potential traditional versus a greener synthetic approach is presented below:

| Parameter | Traditional Method (Hypothetical) | Proposed Greener Route |

| Catalyst | Stoichiometric acid/base | Catalytic (e.g., Iron-based, Biocatalyst) |

| Solvent | Pyridine, Chlorinated Solvents | Ethanol, Water, or Solvent-free |

| Reaction Time | Potentially long (hours to days) ijprajournal.com | Reduced (minutes to hours) |

| Waste Profile | High, with toxic byproducts | Minimized, with recyclable catalysts |

| Atom Economy | Moderate | High |

Exploration of Unique Reactivity Profiles and New Transformations

The bifunctional nature of this compound, with its electrophilic chloropyridine core and nucleophilic/electrophilic oxime moiety, offers a rich landscape for exploring novel chemical transformations.

Cross-Coupling Reactions: The 2-chloro substituent on the pyridine ring serves as a prime handle for various transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). wikipedia.orgchempanda.com This would allow for the introduction of a wide array of aryl, alkyl, and amino groups, generating diverse molecular libraries. The reactivity at this position is enhanced due to the electronic influence of the ring nitrogen. vaia.com

Oxime-Directed Transformations: The oxime group itself is highly versatile. It can undergo:

Beckmann Rearrangement: Conversion to the corresponding amide under acidic conditions. wikipedia.org

Reduction: Transformation into the primary amine, a valuable functional group in medicinal chemistry. wikipedia.org

Cycloaddition Reactions: Acting as a 1,3-dipole precursor for the synthesis of various heterocyclic systems.

Oxidation: Conversion to nitro compounds. mdpi.com

Synergistic Reactivity: A key research direction would be to investigate the interplay between the two functional groups. For example, could the oxime direct C-H activation at another position on the pyridine ring, or could coordination of a metal to the oxime influence the reactivity of the chloro-substituent?

A summary of potential transformations is outlined below:

| Functional Group | Reaction Type | Potential Reagents | Expected Product Class |

| 2-Chloropyridine (B119429) | Suzuki Coupling | Arylboronic acid, Pd catalyst, Base | 2-Aryl-5-methylnicotinaldehyde oxime |

| 2-Chloropyridine | Buchwald-Hartwig Amination | Amine, Pd catalyst, Base | 2-Amino-5-methylnicotinaldehyde oxime |

| Oxime | Reduction | NaBH4, H2/Pd | (2-Chloro-5-methylpyridin-3-yl)methanamine |

| Oxime | Beckmann Rearrangement | H2SO4, PPA | 2-Chloro-5-methylnicotinamide |

| Oxime | Dehydration | Acetic anhydride | 2-Chloro-5-methylnicotinonitrile |

Integration into Automated Synthesis Platforms

The modular nature of this compound makes it an ideal candidate for integration into automated synthesis platforms. Such platforms enable the rapid generation of large compound libraries for high-throughput screening in drug discovery and materials science. nih.govsynplechem.com

Library Generation: By using the 2-chloro position as an anchor point for a variety of building blocks via automated parallel synthesis, a library of derivatives could be rapidly synthesized. nih.govwhiterose.ac.uk This approach has been successfully used for creating fused pyridine building blocks. nih.govwhiterose.ac.uk

Flow-Based Derivatization: A continuous flow setup could be designed where the initial synthesis of the oxime is followed by a sequence of in-line derivatization steps, such as cross-coupling or oxime modification, to produce a final, purified compound without manual intervention. nih.gov This would significantly accelerate the discovery of new molecules with desired properties.

Advanced Applications in Fundamental Organic Chemistry

Beyond its potential as a building block, this compound could serve as a tool for probing fundamental concepts in organic chemistry.

Ligand Development: The pyridine-oxime motif is a known chelator for metal ions. wikipedia.org The specific electronic and steric properties of this compound could lead to the development of novel ligands for catalysis or metal sequestration.

Mechanistic Studies: The compound could be used as a model system to study the mechanisms of nucleophilic aromatic substitution on electron-deficient heterocycles, with the oxime group acting as a reporter or a modulating influence. nih.govresearchgate.net

Photochemical Reactivity: The conjugated system of the pyridine ring and the oxime could exhibit interesting photochemical properties, opening avenues for research in photoredox catalysis or the development of photoresponsive materials.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (E)-2-Chloro-5-methylnicotinaldehyde oxime, and how do reaction conditions influence stereoselectivity?

- Methodological Answer : Synthesis typically involves condensation of 2-chloro-5-methylnicotinaldehyde with hydroxylamine under controlled pH and temperature. For example, analogous oxime syntheses (e.g., o-chlorobenzoxime chloride preparation) use hydroxylamine hydrochloride in alkaline conditions . Stereoselectivity (E/Z isomerism) is influenced by reaction time, solvent polarity, and temperature. Monitoring via TLC or HPLC during synthesis is critical to optimize yield and purity .

Q. How should researchers characterize the purity and structural integrity of this oxime compound?

- Methodological Answer : Combine spectroscopic techniques:

- NMR : Confirm the oxime’s (E)-configuration via NOESY or coupling constants (e.g., absence of NOE between aldehyde proton and adjacent substituents).

- FTIR : Identify ν(N–O) stretch near 950–1100 cm⁻¹ and ν(C=N) around 1640 cm⁻¹ .

- Mass Spectrometry : Validate molecular ion peaks and fragmentation patterns against computational models (e.g., PubChem data) .

Q. What are the critical storage conditions to prevent degradation of this oxime?

- Methodological Answer : Store under inert atmosphere (N₂ or Ar) at –20°C in amber glass vials to avoid photodegradation. Moisture-sensitive oximes require desiccants (e.g., silica gel). Periodic NMR or TLC checks are advised to monitor stability .

Advanced Research Questions

Q. How can dynamic isomerization of this compound be studied experimentally?

- Methodological Answer : Use gas chromatography coupled with FTIR (GC-FTIR) to track isomer interconversion under varying temperatures and carrier gas flow rates. For example, acetaldehyde oxime studies resolved (E)/(Z) isomers via wavenumber-selective chromatograms . Multivariate curve resolution (MCR) analysis can deconvolute overlapping peaks, providing kinetic parameters (e.g., activation energy) for isomerization .

Q. What computational strategies are suitable for predicting the reactivity of this oxime in nucleophilic addition reactions?

- Methodological Answer :

- Perform DFT calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces, identifying nucleophilic sites (e.g., oxime oxygen).

- Compare with experimental data (e.g., reaction rates with carbonyl compounds) to validate computational models .

- Use databases like NIST WebBook for thermodynamic properties (e.g., enthalpy of formation) to refine simulations .

Q. How can researchers address contradictions in reported spectral data for this compound?

- Methodological Answer :

- Cross-reference primary sources (e.g., peer-reviewed journals) over vendor catalogs. For example, validate NMR shifts against PubChem or OCHEM databases, which require source attribution for data reliability .

- Replicate experiments under standardized conditions (solvent, concentration, instrument calibration) to resolve discrepancies .

Q. What safety protocols are recommended given the limited toxicity data for this oxime?

- Methodological Answer :

- Assume reactivity analogous to phosgene oxime (a vesicant): Use fume hoods, nitrile gloves, and full-face shields.

- Follow ALARA principles (As Low As Reasonably Achievable) for exposure.

- Conduct acute toxicity assays (e.g., LD50 in murine models) if handling bulk quantities, referencing AEGL frameworks for risk assessment .

Data Presentation and Validation Guidelines

-

Tabulated Example : Comparison of Synthetic Methods

Method Conditions Yield (%) Purity (HPLC) Reference Hydroxylamine Condensation pH 9, 40°C, EtOH/H₂O 78 >98% Microwave-Assisted 100°C, 10 min, DMF 85 97 [Hypothetical] -

Critical Analysis : Always report batch-specific data (e.g., CAS 25629-50-9 derivatives) with explicit sourcing to avoid misattribution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.